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Compound of Interest

Compound Name: 2,6-Octadiyne

Cat. No.: B1345634 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octa-2,6-

diyne (C₈H₁₀), a linear alkyne of interest in various fields of chemical research. The following

sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, along with standardized experimental protocols for data acquisition.

Spectroscopic Data Summary
The quantitative spectroscopic data for octa-2,6-diyne are summarized in the tables below.

These values are compiled from publicly available databases and are essential for the

identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Predictive data for the ¹H NMR spectrum of octa-2,6-diyne suggests the presence of two

distinct proton environments. Due to the molecule's symmetry, the methyl (CH₃) protons and

the methylene (CH₂) protons are chemically equivalent in their respective groups.
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Chemical Shift (δ)
(ppm)

Multiplicity Integration Assignment

~1.7 - 2.0 Triplet (t) 6H CH₃ (C1, C8)

~2.2 - 2.5 Quartet (q) 4H CH₂ (C4, C5)

Note: These are estimated values based on typical chemical shifts for similar structures. The

actual spectrum should be consulted for precise values and coupling constants.

¹³C NMR (Carbon-13) NMR Data

The ¹³C NMR spectrum of octa-2,6-diyne is characterized by four distinct signals,

corresponding to the four unique carbon environments in the symmetric molecule.[1]

Chemical Shift (δ) (ppm) Carbon Assignment

(Not available) C1, C8 (CH₃)

(Not available) C4, C5 (CH₂)

(Not available) C2, C7 (C≡C)

(Not available) C3, C6 (C≡C)

Note: While a ¹³C NMR spectrum is available for 2,6-Octadiyne in the PubChem database

(CID 136585), the specific chemical shifts are not provided in the publicly accessible data.[1]

Researchers should refer to the primary spectral data for accurate assignments.

Infrared (IR) Spectroscopy
The IR spectrum of octa-2,6-diyne is expected to show characteristic absorption bands for C-H

and C≡C bonds. The NIST WebBook contains an IR spectrum for 2,6-Octadiyne.[2]
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~2900 - 3000 Strong C-H (sp³) stretch

~2260 - 2100 Medium-Weak C≡C stretch (internal alkyne)

~1450 - 1375 Medium C-H (sp³) bend

Note: The intensity of the C≡C stretching vibration in symmetrical or near-symmetrical internal

alkynes can be very weak or absent due to a small or zero change in dipole moment.

Mass Spectrometry (MS)
The mass spectrum of octa-2,6-diyne provides information about its molecular weight and

fragmentation pattern under electron ionization. The NIST WebBook and PubChem have mass

spectral data for 2,6-Octadiyne.[1][2]

m/z Relative Intensity (%) Assignment

106 (Not available) [M]⁺ (Molecular Ion)

91 (High) [M-CH₃]⁺

53 (Moderate) C₄H₅⁺ fragment

27 (Moderate) C₂H₃⁺ fragment

Note: The relative intensities are not fully detailed in the available database summaries. The

base peak is reported as m/z 91 in the NIST GC-MS data available through PubChem.[1]

Experimental Protocols
The following are detailed methodologies for the key experiments cited, representing standard

practices for the spectroscopic analysis of liquid organic compounds like octa-2,6-diyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: A sample of octa-2,6-diyne (typically 5-25 mg) is dissolved in a deuterated

solvent (e.g., deuterochloroform, CDCl₃) to a final volume of approximately 0.6-0.7 mL in a

standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane

(TMS), is often added for chemical shift calibration (δ = 0.00 ppm).

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a Fourier-

transform NMR spectrometer, typically operating at a field strength of 300 MHz or higher for

protons.

¹H NMR: A standard single-pulse experiment is performed. Key acquisition parameters

include a 30-45° pulse angle, a spectral width of approximately 15 ppm, an acquisition time

of 2-4 seconds, and a relaxation delay of 1-5 seconds.

¹³C NMR: A proton-decoupled experiment is typically run to simplify the spectrum to single

lines for each unique carbon. A larger spectral width (e.g., 0-220 ppm) is used. Due to the

low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate

signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample like octa-2,6-diyne, the neat liquid is typically used. A

thin film is prepared by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr),

which are then mounted in the spectrometer's sample holder.

Instrumentation and Data Acquisition: A Fourier-transform infrared (FT-IR) spectrometer is used

to record the spectrum. The spectrum is typically scanned over the mid-infrared range (4000-

400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and automatically

subtracted from the sample spectrum to remove any atmospheric (e.g., CO₂, H₂O) or

instrumental interferences.

Mass Spectrometry (MS)
Sample Preparation and Introduction: For a volatile compound like octa-2,6-diyne, gas

chromatography-mass spectrometry (GC-MS) is the preferred method. The sample is diluted in

a volatile solvent (e.g., dichloromethane or hexane) and injected into the gas chromatograph.

The GC separates the components of the sample before they enter the mass spectrometer.
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Instrumentation and Data Acquisition:

Gas Chromatography: A capillary column (e.g., DB-5ms) is used to separate the sample

components. A temperature program is employed, starting at a low temperature and ramping

up to a higher temperature to ensure good separation and elution of the compound.

Mass Spectrometry: As the compound elutes from the GC column, it enters the ion source of

the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to

fragment the molecule. The resulting ions are then separated by their mass-to-charge ratio

(m/z) by a mass analyzer (e.g., a quadrupole) and detected.

Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of a

chemical compound and the signaling pathways involved in NMR spectroscopy.
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Caption: Workflow for Spectroscopic Analysis of Octa-2,6-diyne.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1345634?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Excitation

Relaxation and Signal Detection

Signal Processing

Applied Magnetic Field (B₀)

¹H and ¹³C Nuclei

Radiofrequency Pulse

Excitation

Nuclear Relaxation

Emission of RF Signal

Free Induction Decay (FID)

Detector Coil

Fourier Transform

Signal Processing

NMR Spectrum

Click to download full resolution via product page

Caption: Simplified Signaling Pathway in NMR Spectroscopy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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